molecular formula C10H20O5 B8647955 2-[2-(tetrahydro-2H-pyran-2-yloxy)ethoxy]propane-1,3-diol

2-[2-(tetrahydro-2H-pyran-2-yloxy)ethoxy]propane-1,3-diol

Cat. No. B8647955
M. Wt: 220.26 g/mol
InChI Key: BXBQBSFLAIVUTM-UHFFFAOYSA-N
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Patent
US08354454B2

Procedure details

A suspension of 10% palladium on carbon (172 mg, 0.162 mmol) in a solution of 2-phenyl-5[2-(tetrahydro-2H-pyran-2-yloxy)ethoxy]-1,3-dioxane (498.9 mg, 1.618 mmol) in EtOAc (32.4 mL) was stirred under H2 at 25° C. for 3 days. The reaction mixture was filtered through a plug of Celite and the filtrate was concentrated in vacuo to afford 2-[2-(tetrahydro-2H-pyran-2-yloxy)ethoxy]propane-1,3-diol. LCMS calc.=243.12; found=243.22 (M+Na)+.
Name
2-phenyl-5[2-(tetrahydro-2H-pyran-2-yloxy)ethoxy]-1,3-dioxane
Quantity
498.9 mg
Type
reactant
Reaction Step One
Quantity
172 mg
Type
catalyst
Reaction Step One
Name
Quantity
32.4 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C1(C2[O:12][CH2:11][CH:10]([O:13][CH2:14][CH2:15][O:16][CH:17]3[CH2:22][CH2:21][CH2:20][CH2:19][O:18]3)[CH2:9][O:8]2)C=CC=CC=1>[Pd].CCOC(C)=O>[O:18]1[CH2:19][CH2:20][CH2:21][CH2:22][CH:17]1[O:16][CH2:15][CH2:14][O:13][CH:10]([CH2:11][OH:12])[CH2:9][OH:8]

Inputs

Step One
Name
2-phenyl-5[2-(tetrahydro-2H-pyran-2-yloxy)ethoxy]-1,3-dioxane
Quantity
498.9 mg
Type
reactant
Smiles
C1(=CC=CC=C1)C1OCC(CO1)OCCOC1OCCCC1
Name
Quantity
172 mg
Type
catalyst
Smiles
[Pd]
Name
Quantity
32.4 mL
Type
solvent
Smiles
CCOC(=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
25 °C
Stirring
Type
CUSTOM
Details
was stirred under H2 at 25° C. for 3 days
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered through a plug of Celite
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated in vacuo

Outcomes

Product
Details
Reaction Time
3 d
Name
Type
product
Smiles
O1C(CCCC1)OCCOC(CO)CO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.